Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 403843-87-8, C₁₉H₂₀ClNO₃S₂) is a tetrahydrobenzo[b]thiophene derivative featuring a 4-chlorophenylthioacetamido substituent at position 2 and an ethyl ester at position 2. Its synthesis typically involves chloroacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-chlorophenylthioacetyl chloride, followed by purification . The 4-chlorophenylthio group enhances lipophilicity and may influence bioactivity, such as receptor binding or metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S2/c1-2-24-19(23)17-14-5-3-4-6-15(14)26-18(17)21-16(22)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTDNKMJEUWJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and relevant case studies.
Structure and Synthesis
The compound features a benzo[b]thiophene core with a 4-chlorophenyl thio substituent and an acetamido group attached to an ethyl ester. Its molecular formula is , and it is characterized by a unique combination of functional groups that contribute to its biological activity.
Synthesis Methodology:
The synthesis typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the benzo[b]thiophene scaffold.
- Introduction of the thioacetamide group.
- Esterification to yield the final product.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties . A notable case study evaluated its efficacy against various cancer cell lines, revealing an IC50 range from 23.2 to 49.9 μM for the most active derivatives, indicating potent cytotoxic effects against cancer cells .
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| Compound A | 23.2 | High |
| Compound B | 30.5 | Moderate |
| Compound C | 49.9 | Moderate |
The mechanism by which this compound induces apoptosis in cancer cells involves:
- Inhibition of STAT3 signaling , a pathway known for its role in cell survival and proliferation.
- Induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis.
Antimicrobial Properties
In addition to its antitumor activity, the compound has shown promising antimicrobial effects against various bacterial strains. A study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Case Studies
- Breast Cancer Cell Lines : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers such as caspase activation .
- Bacterial Inhibition : Research indicated that derivatives of this compound exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to standard antibiotics .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is well absorbed in biological systems due to its lipophilic nature.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Toxicity Profile : Preliminary toxicity assessments indicate low acute toxicity levels; however, further studies are needed to evaluate chronic exposure effects .
Comparison with Similar Compounds
Substituent Variations on the Acetamido Group
(a) 4-Hydroxyphenylthio Analog
- Compound: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Synthesis : Petasis reaction using 4-hydroxyphenylboronic acid, yielding 22% product in HFIP solvent .
(b) Cyanoacrylamide Derivatives
- Example: Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (3)
- Synthesis: Knoevenagel condensation with aldehydes (e.g., pyrazol-4-yl, indol-3-yl) in ethanol/piperidine .
- Key Differences: The cyano group introduces electron-withdrawing effects, altering electronic properties and reactivity.
(c) Thiazolidinone-Containing Analog
- Compound: EU1794-29 (ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)
- Synthesis: Reaction with 2-imino-4-oxothiazolidine, yielding 53% as a light yellow solid .
Variations in the Aromatic/Functional Groups
(a) Piperazine/Benzyl Derivatives
- Examples :
- IIIb: 2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (m.p. 200–202°C, 80% yield)
- IIIe: Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (m.p. 80–82°C, 65% yield)
- Synthesis: Reflux in ethanol or dioxane .
- Key Differences : Piperazine/piperidine moieties improve solubility and modulate receptor affinity, as seen in antiplatelet activity (e.g., compound C1 in ) .
(b) Morpholine/Pyridine Derivatives
- Examples: 5a: Ethyl 2-(2-morpholinoacetamido)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (70% yield, m.p. 189–191°C) 5b: Ethyl-6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Synthesis: Condensation with morpholine or pyridinyl piperazine in methanol .
(c) Benzimidazole-Thio Analog
- Compound : Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 326018-80-8)
- Key Differences : The benzimidazole group may confer antimicrobial or antiviral properties due to planar aromaticity .
Preparation Methods
Synthesis of the Tetrahydrobenzo[b]thiophene Core
The tetrahydrobenzo[b]thiophene scaffold is synthesized via a Gewald-like cyclization, adapted from methods for analogous structures.
Reaction Conditions:
-
Starting Material: Cyclohexane-1,3-dione derivatives.
-
Sulfur Source: Elemental sulfur or thiourea.
-
Catalyst: Morpholine or piperidine.
-
Solvent: Ethanol or DMF under reflux (80–100°C).
Mechanism:
-
Knoevenagel condensation between cyclohexane-1,3-dione and ethyl cyanoacetate.
Intermediate:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 3 in).
Introduction of the 2-((4-Chlorophenyl)thio)acetamido Group
The side chain is introduced via nucleophilic acyl substitution.
Synthesis of 2-((4-Chlorophenyl)thio)acetyl Chloride
Procedure:
-
Thioether Formation:
-
Acyl Chloride Activation:
Amidation of the Thiophene Core
Coupling Reaction:
-
Reactants: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 2-((4-chlorophenyl)thio)acetyl chloride.
-
Solvent: Dry DCM.
-
Base: TEA (2.5 equiv) to neutralize HCl.
Workup:
Final Esterification and Deprotection
The ethyl ester group is typically introduced early but may require re-esterification post-amidation.
Conditions (if needed):
-
Reagent: Ethanol in presence of H₂SO₄ (Fischer esterification).
Industrial-Scale Optimization
While lab-scale methods are established, industrial production faces challenges in yield and cost.
Key Improvements:
-
Continuous Flow Reactors: Enhance cyclization efficiency (residence time < 30 minutes).
-
Catalyst Recycling: Immobilized bases (e.g., polymer-bound TEA) reduce waste.
-
Crystallization Techniques: Anti-solvent addition (water) improves purity to >98%.
Analytical Characterization
Critical for verifying structural fidelity and purity:
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹H NMR | δ 1.35 (t, 3H, -CH₂CH₃), δ 4.25 (q, 2H, -OCH₂) | |
| IR | 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S) | |
| HPLC-MS | m/z 410.0 [M+H]⁺ |
Challenges and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
